molecular formula C7H7ClO2 B1590030 3-Chloro-4-methoxyphenol CAS No. 18093-12-4

3-Chloro-4-methoxyphenol

Cat. No. B1590030
CAS RN: 18093-12-4
M. Wt: 158.58 g/mol
InChI Key: DXUDPAQOAABPAE-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a chlorine atom and a methoxy group attached . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.280±0.06 g/cm3 . It has a melting point of 51 °C and a boiling point of 148-150 °C under a pressure of 14 Torr . The compound is solid at room temperature .

Scientific Research Applications

1. Thermochemical and Spectroscopic Analysis

Methoxyphenols, including variants like 3-Chloro-4-methoxyphenol, are essential in studying antioxidants and biologically active molecules due to their ability to form strong hydrogen bonds. A study by Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical analyses of methoxyphenols. The research revealed vital data on the thermochemical properties of these compounds, contributing significantly to understanding their behavior in different environments (Varfolomeev et al., 2010).

2. Chemical Reactions and Cluster Complexes

Jeynes et al. (1994) explored the reactions between 4-methoxyphenol and Ru3(CO)12, leading to the formation of complex cluster compounds. This research provides insights into the chemical behavior of methoxyphenols in reactions with other compounds, highlighting their potential in synthesizing new materials (Jeynes et al., 1994).

3. Photoelectrocatalytic Degradation

Lu Yuan-ye (2009) conducted a study on the photoelectrocatalytic degradation of 2-chloro-4-methoxyphenol. This research is crucial in understanding the environmental impact and degradation process of such compounds in water, contributing to environmental chemistry and pollution control (Lu Yuan-ye, 2009).

4. Photochemical Lumiketone-Type Rearrangement

Kakiuchi et al. (1991) examined the photochemical lumiketone-type rearrangement of 3-methoxyphenol. This study provides valuable insights into the photochemical behavior of methoxyphenols, which can be crucial for understanding their stability and reactions under light exposure (Kakiuchi et al., 1991).

5. Synthesis and Structural Analysis

Knuutinen et al. (1988) focused on synthesizing chlorinated 4-Methoxyphenols, modeling metabolites of chlorophenolic compounds. This research contributes to the field of synthetic chemistry, providing methodologies and structural analysis of these compounds (Knuutinen et al., 1988).

Safety and Hazards

3-Chloro-4-methoxyphenol is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Target of Action

It is known that phenolic compounds, such as 3-chloro-4-methoxyphenol, often interact with proteins and enzymes, potentially altering their function .

Mode of Action

Phenolic compounds are known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes .

Biochemical Pathways

It is known that phenolic compounds can influence a variety of biochemical pathways, often through their interactions with proteins and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .

Pharmacokinetics

Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .

Result of Action

Phenolic compounds can have a variety of effects at the molecular and cellular level, often as a result of their interactions with proteins and enzymes . These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals can influence the compound’s solubility and stability . Additionally, factors such as pH and temperature can affect the compound’s reactivity and its interactions with biological molecules .

properties

IUPAC Name

3-chloro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUDPAQOAABPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517614
Record name 3-Chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18093-12-4
Record name 3-Chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 3-chloro-4-methoxy aniline (1.0 g; 6.4 mmol) in 1:1 H2O:conc. H2SO4 (100 mL) was added very slowly a solution of NaNO2 (0.5 g; 7.6 mmol) in H2O (10 mL). Thick yellow fumes were emitted, and the black solution was then heated to reflux for 30 min. The mixture was extracted with EtOAc (4×50 mL) and the combined extracts were concentrated in vacuo. The residue was chromatographed (SiO2; 4:1 hex:EtOAc) to obtain 3-chloro-4-methoxy phenol (300 mg; 30%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
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Quantity
10 mL
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Chloro-4-methoxybenzaldehyde (2.50 g, 15.0 mmol) was dissolved in 30 mL of CH2Cl2, treated with 3-chloro-perbenzoic acid (4.84 g, 70%, 1.4 eq.), and then kept for 3.5 h at ambient temperature. Pouring onto crashed ice/pyrosulfite-solution, twofold extraction with AcOEt, washing with Na2CO3-solution, drying over sodium sulfate, and evaporation of the solvents left 2.89 g of the intermediate formiate which was hydrolysed by stirring for 20 Min. in 25 mL of MeOH containing 2.113 g of K2CO3. Standard extractive work-up delivered then 2.60 g of the title compound sufficiently pure for the next step.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice pyrosulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions 3-chloro-4-methoxyphenol (4) as a minor product in the photosubstitution reaction of 2-chloro-4-nitroanisole. What is the significance of studying this minor product in the context of the research?

A1: While this compound is formed in a lower yield compared to the other products, its presence provides valuable insights into the reaction mechanism of nucleophilic aromatic photosubstitution. [] The formation of all three products under the same reaction conditions suggests that multiple reaction pathways are possible from the excited triplet state of the starting material. Analyzing the activation energy for the formation of this compound alongside the other products helps researchers understand the factors influencing regioselectivity in this type of reaction. This information contributes to a broader understanding of how substituent effects and reaction conditions govern the outcome of nucleophilic aromatic photosubstitutions.

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